Compound Description: Imatinib is a widely utilized therapeutic agent for treating leukemia. It functions by specifically inhibiting the activity of tyrosine kinases. While primarily found as a salt, the crystal structure of its freebase form has been characterized. []
Relevance: Imatinib shares a structural similarity with 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea through the presence of a 4-methylpiperazinyl group. This group is a key pharmacophore in many kinase inhibitors, including both Imatinib and potentially, the target compound. []
Compound Description: Compound 37d is a novel, orally active cyclin-dependent kinase (CDK) inhibitor with potent activity against hematological malignancies. It exhibits inhibitory effects against CDKs 1, 2, 4, 8, and 9, inducing cell cycle arrest and apoptosis. []
Relevance: Similar to 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea, Compound 37d contains a 4-methylpiperazinyl group. This shared structural motif suggests that both compounds might interact with similar biological targets, although their specific mechanisms of action might differ. []
Compound Description: This compound exists in various crystalline forms and solvate forms. It is primarily investigated for its potential as a therapeutic agent due to its inhibitory activity against receptors VEGFR2 and FGER3. [, ]
Relevance: This compound and 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea both incorporate a 4-methylpiperazinyl moiety. This structural commonality indicates potential for interaction with similar biological targets, particularly those where this moiety plays a crucial role in binding. [, ]
Compound Description: This compound is studied for its potential in treating adenoid cystic carcinoma, often in combination with docetaxel. []
Relevance: The presence of the 4-methylpiperazinyl group in both this compound and 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea suggests a potential for overlapping biological activities, particularly concerning interactions with targets where this group is crucial for binding. []
Compound Description: AZD4205 is a highly selective Janus Kinase 1 (JAK1) inhibitor. It exhibits good preclinical pharmacokinetic properties and has demonstrated enhanced antitumor activity when combined with the EGFR inhibitor osimertinib. []
Relevance: Both AZD4205 and 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea share the 4-methylpiperazinyl group in their structure. This shared feature could indicate potential interaction with similar biological pathways, even with different primary targets. []
Compound Description: TPPU is a potent and selective soluble epoxide hydrolase (sEH/Ephx2) inhibitor. TPPU has demonstrated therapeutic potential in animal models of multiple sclerosis and stroke by reducing inflammation, protecting the blood-brain barrier, and mitigating apoptosis. [, , ]
Relevance: Although TPPU possesses a piperidine ring instead of the piperazine ring found in 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea, both compounds belong to the diarylurea class. This class of compounds is known for its diverse biological activities, suggesting potential for shared pharmacological targets or pathways despite the structural difference in the cyclic amine moiety. [, , ]
Compound Description: CUMYL-4CN-BINACA is a synthetic cannabinoid identified in plant material. It has been linked to several post-mortem cases and is a potent psychoactive substance. []
Relevance: Both CUMYL-4CN-BINACA and 1-cyclohexyl-3-(1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl)urea share the N-(2-phenylpropan-2-yl) substituent. While their core structures differ significantly, this shared fragment might indicate an interaction with similar binding pockets in certain biological targets, potentially impacting their pharmacological profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.